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Compound of Interest

Compound Name: C12-200

Cat. No.: B6337406

An In-depth Technical Guide on the Core Properties and Applications of the Cationic lonizable
Lipid C12-200 in Nucleic Acid Delivery

C12-200 is a synthetic, branched-chain ionizable cationic lipidoid that has become a
benchmark in the formulation of lipid nanoparticles (LNPs) for the delivery of various nucleic
acid-based therapeutics, including messenger RNA (mMRNA) and small interfering RNA
(siRNA).[1][2] Its unique chemical structure and pH-responsive nature are central to its efficacy
in overcoming critical barriers in drug delivery, most notably endosomal escape.[3][4] This
technical guide provides a comprehensive overview of the chemical structure, physicochemical
properties, and applications of C12-200 for researchers, scientists, and professionals in the
field of drug development.

Chemical Structure and Physicochemical Properties

C12-200 is characterized by a multi-tail structure, which contributes to the formation of non-
bilayer, cone-shaped lipid structures that facilitate the disruption of endosomal membranes.[5]
The core structure consists of a piperazine ring with a total of five amine groups, providing
multiple sites for the attachment of twelve-carbon alkyl chains via an epoxide reaction.[4] This
branched structure with five hydroxyl groups also allows for further derivatization.[1]

The key feature of C12-200 is its ionizable nature. At physiological pH, it remains largely
neutral, minimizing non-specific interactions with anionic cell membranes and enhancing its
biocompatibility.[3][5] However, in the acidic environment of the endosome (pH ~6.5), the
amine groups of C12-200 become protonated, leading to a net positive charge.[5][6][7] This
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charge facilitates the interaction with negatively charged endosomal membranes, leading to

membrane destabilization and the release of the nucleic acid payload into the cytoplasm.[4][7]

Table 1: Physicochemical Properties of C12-200

Property Value Reference(s)

Chemical Formula C70H145N505

Molecular Weight 1136.96 g/mol [8]
1,1'-((2-(4-(2-((2-(bis(2-
hydroxydodecyl)amino)ethyl)
2-hydroxydodecyl

IUPAC Name ( .y Y ) ¥ ) [3]
amino)ethyl)piperazin-1-
yl)ethyl)azanediyl)bis(dodecan-
2-0l)

CAS Number 1220890-25-4 (racemate) [319]

Appearance Clear oil [10]

. Soluble in Ethanol, DMSO,

Solubility [1][8]
DMF

Apparent pKa (in LNPs) 6.308 - 6.96 [6][11]

Mechanism of Action in Lipid Nanoparticles

C12-200 is a critical component of LNPs, which are spherical vesicles typically composed of

four main lipid components: an ionizable cationic lipid (like C12-200), a helper phospholipid

(such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE, or 1,2-distearoyl-sn-glycero-
3-phosphocholine, DSPC), cholesterol, and a PEGylated lipid.[12][13]

The primary role of C12-200 within the LNP is to complex with the negatively charged nucleic

acid cargo and, most importantly, to facilitate its escape from the endosome following cellular

uptake.[5] The process of endosomal escape is a major bottleneck in the delivery of

macromolecular drugs, with estimates suggesting that less than 5% of nucleic acids in

endosomes reach the cytosol.[4] The pH-dependent protonation of C12-200 is the key to
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overcoming this barrier.[4][7] This protonation is thought to induce a phase transition in the lipid
mixture of the LNP and the endosomal membrane, leading to the formation of a hexagonal (HII)
phase that disrupts the membrane and releases the cargo.[4]
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Figure 1: C12-200 Mediated Endosomal Escape Pathway
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Caption: C12-200 Mediated Endosomal Escape Pathway.

Applications in Drug Development

C12-200-formulated LNPs have demonstrated high in vivo potency for the delivery of both
SiRNA and mRNA, patrticularly to the liver.[14][4] This has established C12-200 as a "gold-
standard" ionizable lipid for preclinical research and development.[4]

Table 2: Applications of C12-200 in Preclinical Studies

Therapeutic

. Target Key Findings Reference(s)
Modality
Reduction of serum
SiRNA Factor VI Factor VIl levels in [14]
mice.
o Increased serum EPO
MRNA Erythropoietin (EPO) o [14]
levels in mice.
) Predominant protein
MRNA Luciferase Reporter o ) [15]
expression in the liver.
Enhanced mRNA-
MRNA Tumor Antigen mediated cancer [16]
immunotherapy.
Targeted delivery to
Placental Growth _
MRNA the placenta in [11]

Factor

pregnant mice.

Experimental Protocols
Synthesis of C12-200

The synthesis of C12-200 is typically achieved through a direct SN2 reaction between the

polyamine core (referred to as "200") and a 12-carbon alkyl epoxide.[4][10]

Materials:
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e Polyamine core 200

e 1,2-Epoxydodecane

o Ethanol

e Dichloromethane

 Silica for flash chromatography

Procedure:

In a reaction vial, combine the polyamine core 200 (1.0 equivalent) and 1,2-epoxydodecane
(6.0 equivalents).[10]

Add ethanol to the mixture.[10]

Stir the reaction at 80°C for 48 hours.[10]

After cooling, dilute the crude product with dichloromethane.[10]

Purify the product by flash chromatography on a silica column to yield C12-200 as a clear oil.
[10]

Formulation of C12-200 Containing Lipid Nanoparticles

The formulation of LNPs encapsulating nucleic acids is commonly performed using microfluidic
mixing, which allows for rapid and reproducible self-assembly of the nanoparticles.[15][17]

Materials:

C12-200 in ethanol

DOPE in ethanol

Cholesterol in ethanol

C14-PEG2000 in ethanol
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e mMRNA in 10 mM sodium citrate buffer (pH 3.0) or 50 mM sodium acetate (pH 4.0)[6][15]
e Microfluidic mixing device (e.g., from Precision Nanosystems)

Procedure:

o Prepare the Lipid-Ethanol Phase:

o Combine C12-200, DOPE, cholesterol, and C14-PEG2000 in ethanol at a desired molar
ratio (e.g., 35:16:46.5:2.5).[15][17]

o Ensure all lipids are fully dissolved, warming to 37°C if necessary.[6]
e Prepare the Aqueous-Nucleic Acid Phase:

o Dilute the mRNA to the desired concentration (e.g., 0.14 mg/mL) in the acidic buffer.[6]
e Microfluidic Mixing:

o Set up the microfluidic device with the lipid-ethanol solution and the aqueous-mRNA
solution in separate syringes.

o Pump the solutions through the microfluidic chip at a specific flow rate ratio (e.g., 3:1
agueous to ethanol) and total flow rate (e.g., 12 mL/min).[15]

o The rapid mixing of the two phases leads to the self-assembly of LNPs with encapsulated
MRNA.

¢ Purification and Characterization:

o Purify the LNP suspension to remove ethanol and unencapsulated nucleic acids, for
example, by dialysis or tangential flow filtration.

o Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
[18]
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Figure 2: Experimental Workflow for LNP Formulation
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Caption: Experimental Workflow for LNP Formulation.

Conclusion

C12-200 remains a cornerstone ionizable lipid for the non-viral delivery of nucleic acid
therapeutics. Its well-characterized structure, pH-responsive mechanism of action, and proven
efficacy in preclinical models make it an invaluable tool for researchers in drug development.
The detailed understanding of its properties and the established protocols for its use in LNP
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formulations provide a solid foundation for the continued development of novel and effective
nucleic acid-based medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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